

# Application Note: Quantification of Ethyl Tiglate using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: Ethyl tiglate

Cat. No.: B033459

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## Introduction

**Ethyl tiglate** is an organic ester with a characteristic sweet, fruity, and somewhat earthy aroma. It is a component of various essential oils, including chamomile, and is used as a flavoring and fragrance agent.[1][2] Accurate quantification of **ethyl tiglate** is crucial for quality control in the food, beverage, and cosmetics industries, as well as for research in phytochemistry and metabolomics. This application note provides a detailed protocol for the quantitative analysis of **ethyl tiglate** in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

## Principle

This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry. Samples containing **ethyl tiglate** are prepared and injected into the GC system, where **ethyl tiglate** is separated from other matrix components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Quantification is achieved by monitoring a specific ion unique to **ethyl tiglate** and comparing its response to a calibration curve generated from standards of known concentrations.

## Materials and Reagents

- **Ethyl Tiglate** Standard: ( $\geq 98\%$  purity)
- Solvent: Hexane or Dichloromethane (GC grade)
- Internal Standard (IS): (Optional but recommended for best accuracy) e.g., Ethyl heptanoate or a suitable deuterated analog.
- Sample Matrix: The liquid sample to be analyzed (e.g., essential oil, fragrance formulation, beverage).
- Glassware: Volumetric flasks, pipettes, vials with caps.

## Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following configuration is typical for this type of analysis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Instrument/Component	Specification
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 7000C Triple Quadrupole MS or equivalent single quadrupole MS
Injector	Split/Splitless injector
Column	HP-5MS (30 m x 0.25 mm, 0.25 $\mu$ m film thickness) or equivalent non-polar capillary column.
Carrier Gas	Helium (99.999% purity)
Software	MassHunter or equivalent software for instrument control, data acquisition, and analysis.

## Experimental Protocols

### Standard Preparation

- a. Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure **ethyl tiglate** and dissolve it in 10 mL of hexane in a volumetric flask.
- b. Working Standard Solutions: Perform serial dilutions of the primary stock standard with hexane to prepare a series of working standards for the calibration curve. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.[4]
- c. Internal Standard (IS) Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., ethyl heptanoate) at a concentration of 100 µg/mL in hexane.

## Sample Preparation

The sample preparation method will depend on the matrix. For clear liquid samples such as essential oils or fragrance formulations, a simple dilution is often sufficient.[3]

- a. Dilution: Accurately dilute a known volume or weight of the sample in hexane to bring the expected concentration of **ethyl tiglate** within the range of the calibration curve. For complex matrices, a preliminary screening run may be necessary to determine the appropriate dilution factor.
- b. Internal Standard Addition (if used): To each standard, sample, and blank, add a constant amount of the internal standard working solution to achieve a final concentration that gives a good response (e.g., 1 µg/mL).

## GC-MS Analysis

- a. Instrument Conditions: Set up the GC-MS system with the parameters outlined in the table below. These are typical starting conditions and may require optimization.

Parameter	Value
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless (or split with a high split ratio for concentrated samples)
Carrier Gas Flow	1.0 mL/min (Constant Flow)
Oven Program	Initial: 60 °C, hold for 2 min
Ramp: 10 °C/min to 240 °C, hold for 5 min	
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion	m/z 83 (or another prominent, unique ion from the mass spectrum)
Qualifier Ions	m/z 55, 100, 128 (for confirmation)

b. Analysis Sequence: Run a blank (hexane), followed by the calibration standards in increasing order of concentration, and then the prepared samples. It is good practice to run a quality control (QC) sample or a mid-range standard periodically throughout the sequence to monitor instrument performance.

## Data Analysis and Quantification

- Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion for **ethyl tiglate** (or the ratio of the analyte peak area to the internal standard peak area) against the corresponding concentration of the standards.[\[4\]](#)
- Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination ( $R^2$ ) should be  $\geq 0.99$  for a good linear fit.

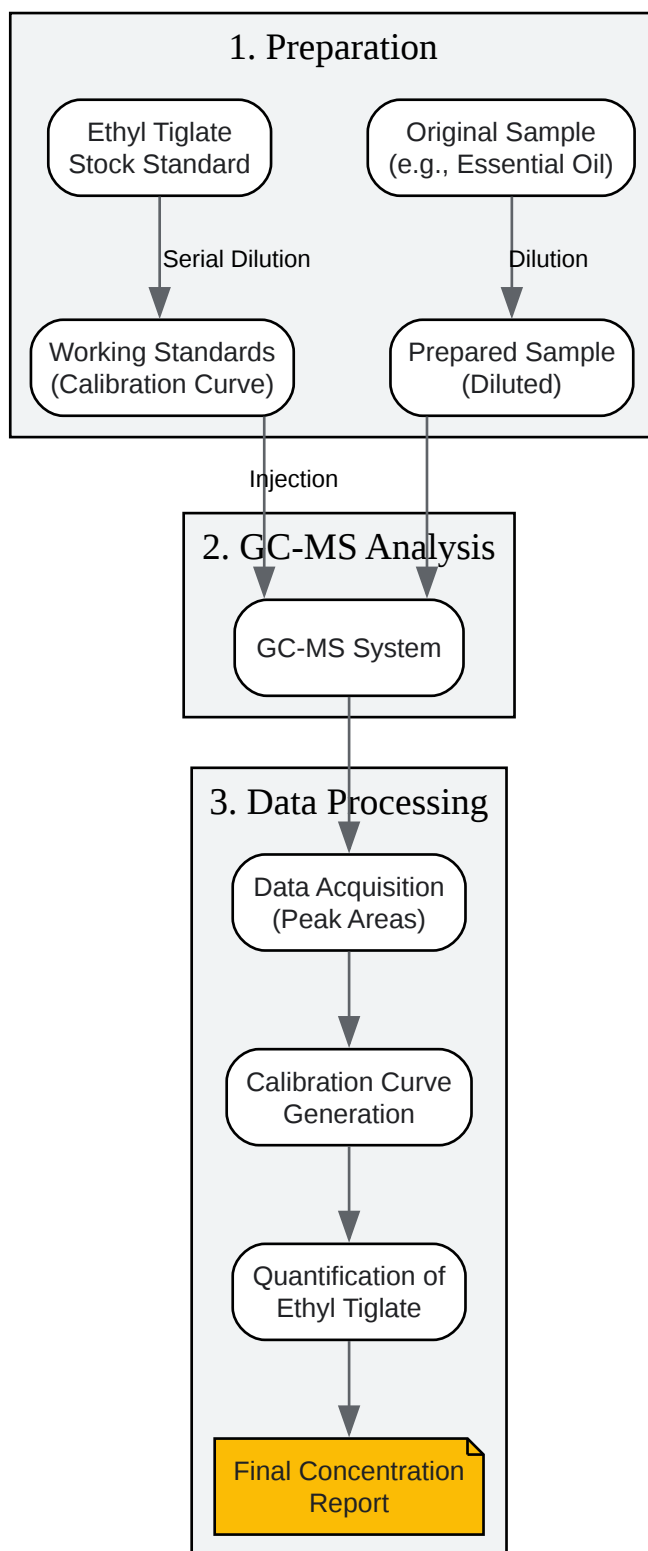
- **Quantification:** Determine the concentration of **ethyl tiglate** in the samples by interpolating their peak area responses from the calibration curve.
- **Final Concentration:** Calculate the final concentration in the original sample by applying the dilution factor used during sample preparation.

## Method Validation Data (Typical)

The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of esters similar to **ethyl tiglate**. These values can be used as a benchmark for method validation.

Parameter	Typical Value/Range	Reference
Linearity Range	0.1 - 10 µg/mL	Based on methods for similar esters[4]
Coefficient of Determination (R <sup>2</sup> )	≥ 0.998	[4]
Limit of Detection (LOD)	0.001 - 0.02 µg/mL	[3][6][7]
Limit of Quantification (LOQ)	0.005 - 0.1 µg/mL	Based on typical LOD/LOQ ratios[8]
Accuracy (Recovery)	90% - 110%	[3][4][6]
Precision (RSD)		
- Intra-day	≤ 10%	[4]
- Inter-day	≤ 15%	[4]

## Visualizations



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